molecular formula C8H14BF4NO B190174 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate CAS No. 167957-82-6

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

Cat. No. B190174
M. Wt: 227.01 g/mol
InChI Key: OQWBIJIVBQFEOW-UHFFFAOYSA-N
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Description

“3,5,6,7,8,9-Hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate” is a chemical compound with the molecular formula C8H14BF4NO . Its molecular weight is 227.01 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, 1 boron atom, 4 fluorine atoms, and 1 nitrogen atom .

Scientific Research Applications

  • Synthesis of Oxazoloazepin Derivatives

    Koh, Bang, and Kim (2001) described the synthesis of 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones starting from tetrahydro-1,3-benzoxazol-4-ones. Thionation and alkylation processes were employed to produce S-alkyl azepines (Koh, Bang, & Kim, 2001).

  • Antimicrobial Activity

    Demchenko et al. (2021) developed synthesis methods for 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and studied their antimicrobial activity against various bacteria and yeast fungi. Some derivatives showed promising antimicrobial properties, comparable to reference drugs like Linezolid and Fluconazole (Demchenko et al., 2021).

  • Herbicidal Activities

    Wang et al. (2006, 2007) designed and synthesized novel derivatives of 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones. These compounds were screened for herbicidal activities against rape and barnyard grass, with some showing moderate activity (Wang et al., 2006), (Wang et al., 2007).

  • Anticonvulsant Activity

    Piao et al. (2012) synthesized 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives and evaluated their anticonvulsant activity. One compound, in particular, showed significant effectiveness in the maximal electroshock test (Piao et al., 2012).

properties

IUPAC Name

3,5,6,7,8,9-hexahydro-2H-[1,3]oxazolo[3,2-a]azepin-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBIJIVBQFEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate
Reactant of Route 2
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate
Reactant of Route 3
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate
Reactant of Route 4
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

Citations

For This Compound
1
Citations
JL Treece, JR Goodell, DV Velde… - The Journal of …, 2010 - ACS Publications
Polycyclic iminium ethers are ambident electrophilic intermediates that react with a range of nucleophiles in a highly condition-dependent manner to afford densely functionalized …
Number of citations: 38 pubs.acs.org

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